Cas no 2137517-11-2 (5-2-(methoxycarbonyl)azetidin-1-ylfuran-2-carboxylic acid)

5-2-(Methoxycarbonyl)azetidin-1-ylfuran-2-carboxylic acid is a specialized heterocyclic compound featuring both azetidine and furan moieties, offering unique reactivity and structural versatility in synthetic chemistry. Its methoxycarbonyl and carboxylic acid functional groups enhance its utility as a bifunctional intermediate, enabling selective modifications for applications in pharmaceutical and agrochemical research. The azetidine ring contributes to conformational rigidity, potentially improving binding affinity in bioactive molecules. This compound is particularly valuable for the development of novel drug candidates, where its structural framework can serve as a scaffold for further derivatization. High purity and well-defined reactivity make it a reliable building block for complex organic synthesis.
5-2-(methoxycarbonyl)azetidin-1-ylfuran-2-carboxylic acid structure
2137517-11-2 structure
Product Name:5-2-(methoxycarbonyl)azetidin-1-ylfuran-2-carboxylic acid
CAS No:2137517-11-2
MF:C10H11NO5
MW:225.198043107986
CID:5918618
PubChem ID:165490320
Update Time:2025-06-11

5-2-(methoxycarbonyl)azetidin-1-ylfuran-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-2-(methoxycarbonyl)azetidin-1-ylfuran-2-carboxylic acid
    • EN300-1142766
    • 2137517-11-2
    • 5-[2-(methoxycarbonyl)azetidin-1-yl]furan-2-carboxylic acid
    • Inchi: 1S/C10H11NO5/c1-15-10(14)6-4-5-11(6)8-3-2-7(16-8)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
    • InChI Key: VQTRYFLDGOIRBG-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)O)=CC=C1N1CCC1C(=O)OC

Computed Properties

  • Exact Mass: 225.06372245g/mol
  • Monoisotopic Mass: 225.06372245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 80Ų

5-2-(methoxycarbonyl)azetidin-1-ylfuran-2-carboxylic acid Pricemore >>

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Additional information on 5-2-(methoxycarbonyl)azetidin-1-ylfuran-2-carboxylic acid

Recent Advances in the Study of 5-2-(methoxycarbonyl)azetidin-1-ylfuran-2-carboxylic acid (CAS: 2137517-11-2)

The compound 5-2-(methoxycarbonyl)azetidin-1-ylfuran-2-carboxylic acid (CAS: 2137517-11-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring both azetidine and furan moieties, has been explored for its role in modulating biological targets, particularly in the context of anti-inflammatory and antimicrobial activities. Recent studies have focused on its synthesis, structural optimization, and mechanistic investigations to elucidate its pharmacological profile.

A 2023 study published in the Journal of Medicinal Chemistry detailed the efficient synthesis of 5-2-(methoxycarbonyl)azetidin-1-ylfuran-2-carboxylic acid via a multi-step route involving key intermediates such as azetidine-1-carboxylates and furan-2-carboxylic acid derivatives. The researchers employed NMR spectroscopy and X-ray crystallography to confirm the compound's structure, highlighting its stability and potential for further derivatization. Notably, the study emphasized the compound's compatibility with click chemistry, enabling its use in bioconjugation and targeted drug delivery systems.

In terms of biological activity, preliminary in vitro assays have demonstrated that 5-2-(methoxycarbonyl)azetidin-1-ylfuran-2-carboxylic acid exhibits moderate inhibitory effects against cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for anti-inflammatory drug development. Additionally, a 2024 preprint on bioRxiv reported its synergistic effects with conventional antibiotics against multidrug-resistant bacterial strains, possibly due to its ability to disrupt bacterial cell wall synthesis. However, further in vivo studies are required to validate these findings and assess its pharmacokinetic properties.

From a structural-activity relationship (SAR) perspective, modifications to the methoxycarbonyl group and the azetidine ring have been shown to significantly influence the compound's bioactivity. For instance, replacing the methoxy group with bulkier substituents enhanced its binding affinity to certain enzymatic targets, as evidenced by molecular docking simulations. These insights are critical for the design of next-generation derivatives with improved efficacy and selectivity.

Despite these promising developments, challenges remain in scaling up the synthesis of 5-2-(methoxycarbonyl)azetidin-1-ylfuran-2-carboxylic acid and optimizing its bioavailability. Future research directions may include exploring its applications in combination therapies, as well as investigating its potential in treating neurodegenerative diseases, given recent findings on similar azetidine-containing compounds. Collaborative efforts between academia and industry will be essential to advance this compound toward clinical trials.

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